8-Chloro-3-methoxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorine atom at the 8th position and a methoxy group at the 3rd position on the quinolinone ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloroquinoline and methoxy-substituted reagents.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the substitution reaction.
Reaction Steps: The key steps involve the nucleophilic substitution of the chlorine atom with a methoxy group, followed by cyclization to form the quinolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of functionalized quinolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, each with unique chemical and biological properties.
Scientific Research Applications
8-Chloro-3-methoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
8-Chloroquinolin-2(1H)-one: Lacks the methoxy group, which can affect its chemical and biological properties.
3-Methoxyquinolin-2(1H)-one: Lacks the chlorine atom, leading to different reactivity and activity.
8-Chloro-3-methylquinolin-2(1H)-one: Has a methyl group instead of a methoxy group, influencing its properties.
Uniqueness
8-Chloro-3-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine and methoxy groups, which can synergistically enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
8-chloro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |
InChI Key |
DNRYPKYVFGDZRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=CC=C2)Cl)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.